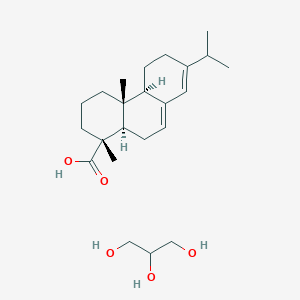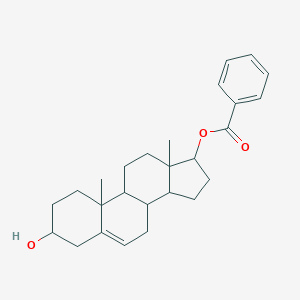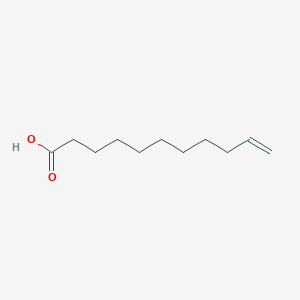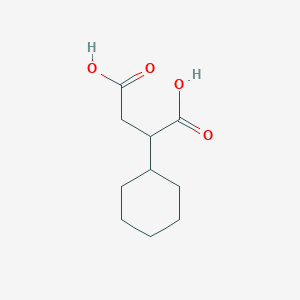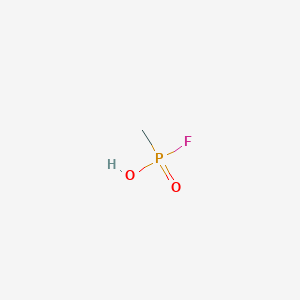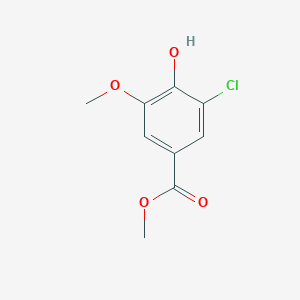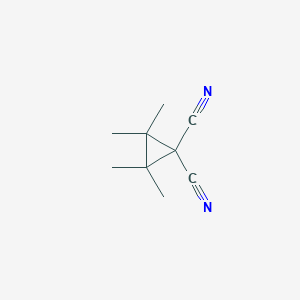
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile (TMCPC) is a cyclic organic compound with the chemical formula C10H12N2. It is commonly used as a reagent in organic synthesis due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic carbon atoms to form new carbon-carbon bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile. However, it is not used in drug development and is not approved for human use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile is its ability to form new carbon-carbon bonds in organic synthesis reactions. It is also relatively easy to handle and store. However, 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile is highly reactive and can be dangerous if not handled properly. It is also expensive and not widely available.
Direcciones Futuras
1. Development of new synthetic methods using 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile as a reagent.
2. Investigation of the mechanism of action of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile in organic reactions.
3. Development of new catalysts based on 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile.
4. Study of the potential use of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile in the development of new pharmaceuticals.
5. Investigation of the potential environmental impact of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile and its derivatives.
Métodos De Síntesis
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile can be synthesized through a variety of methods, including the reaction of 1,3-dibromopropane with sodium cyanide, followed by treatment with methylmagnesium bromide. Another common method involves the reaction of 2,2,3,3-tetramethylcyclopropanone with hydroxylamine-O-sulfonic acid and sodium cyanide.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile has been widely used in scientific research as a reagent for organic synthesis. It has been used in the synthesis of a variety of organic compounds, including natural products and pharmaceuticals. 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile has also been used in the development of new catalysts for chemical reactions.
Propiedades
Número CAS |
1195-70-6 |
|---|---|
Nombre del producto |
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile |
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C9H12N2/c1-7(2)8(3,4)9(7,5-10)6-11/h1-4H3 |
Clave InChI |
RCQMBVSXKYRKCN-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C#N)C#N)(C)C)C |
SMILES canónico |
CC1(C(C1(C#N)C#N)(C)C)C |
Sinónimos |
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



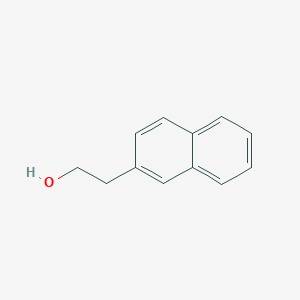
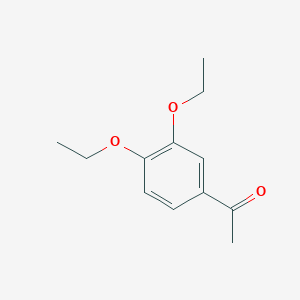
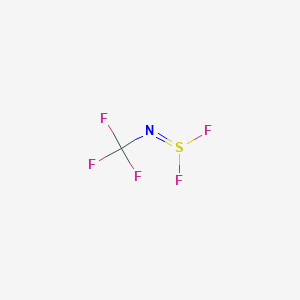
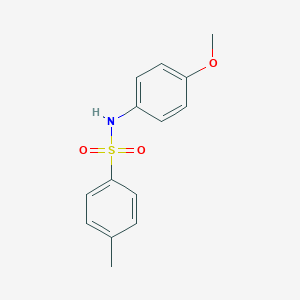
![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)
